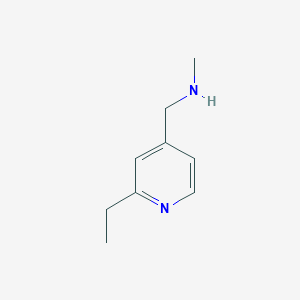
1-(2-ethylpyridin-4-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethylpyridin-4-yl)-N-methylmethanamine, also known as EPM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EPM is a monoamine oxidase inhibitor (MAOI) and has been shown to have effects on the central nervous system.
Mécanisme D'action
1-(2-ethylpyridin-4-yl)-N-methylmethanamine works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-ethylpyridin-4-yl)-N-methylmethanamine in lab experiments is its ability to selectively inhibit monoamine oxidase, allowing researchers to study the effects of specific neurotransmitters on behavior and brain function. However, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can also have potentially harmful effects on the liver and should be used with caution in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-(2-ethylpyridin-4-yl)-N-methylmethanamine, including its use in the treatment of neurological and psychiatric disorders, its potential as an anti-inflammatory agent, and its use in the study of neurotransmitter function and brain structure and function.
In conclusion, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine is a chemical compound with potential use in scientific research due to its ability to selectively inhibit monoamine oxidase and its potential effects on the central nervous system. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
1-(2-ethylpyridin-4-yl)-N-methylmethanamine can be synthesized through several methods, including the reaction of 2-ethylpyridine with methylamine and formaldehyde or the reaction of 2-ethylpyridine with N-methylformamide and formaldehyde. The resulting compound can then be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
1-(2-ethylpyridin-4-yl)-N-methylmethanamine has been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
165558-82-7 |
|---|---|
Nom du produit |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-9-6-8(7-10-2)4-5-11-9/h4-6,10H,3,7H2,1-2H3 |
Clé InChI |
YTBSSHLAAQLQMK-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)CNC |
SMILES canonique |
CCC1=NC=CC(=C1)CNC |
Synonymes |
4-Pyridinemethanamine,2-ethyl-N-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




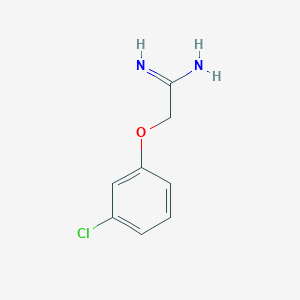
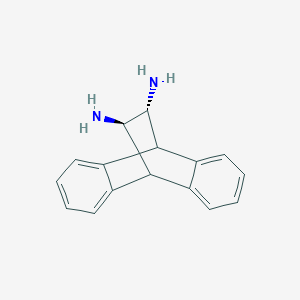
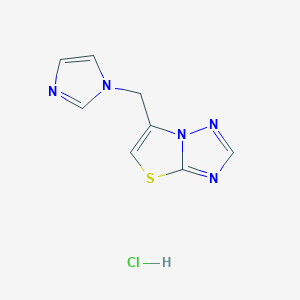


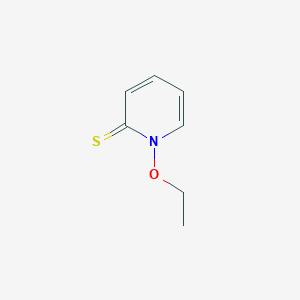



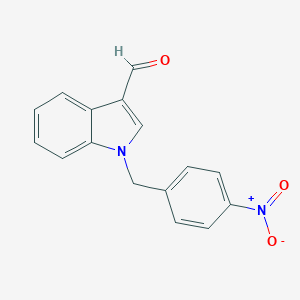
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)

![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)